molecular formula C19H19N3O5 B3000099 ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate CAS No. 610757-38-5

ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate

Cat. No. B3000099
CAS RN: 610757-38-5
M. Wt: 369.377
InChI Key: NGOSEVLXLAPQBX-UHFFFAOYSA-N
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Description

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds like ethyl 2-cyano-2-(2-nitrophenyl)acetate and ethyl 2-cyano-2-(4-nitrophenyl)acetate have a linear formula of C11H10N2O4 .


Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Pyridones and Dihydropyridines

Ethyl cyanoacetate derivatives play a crucial role in the synthesis of various pyridone and dihydropyridine compounds. For instance, the synthesis of 4-hydroxy-2-pyridone involved the cyclization of ethyl cyanoacetate derivatives in acetic acid, followed by demethylation and decarboxylic reactions (Chen, Sheng-yin, & Shao-hua, 2013). Additionally, derivatives like ethyl cyano(2,2-dimethyltetrahydropyran-4-ylidene)acetate have been used in the synthesis of compounds such as ethyl cyano[2,2-dimethyltetrahydropyran-4-yl-4-(2-chlorophenyl)]acetate, which are crucial in forming various secondary amines and amides (Arutyunyan et al., 2013).

Novel Copolymers and Thermal Behavior

Ethyl cyanoacetate derivatives are integral in creating novel copolymers with specific thermal properties. Research shows that copolymers of vinyl acetate and ring-substituted ethyl cyanoacetate exhibit unique thermal behaviors, analyzed using DSC (Tg) and TGA techniques (Wojdyla et al., 2022). These copolymers decompose in nitrogen in two distinct steps, suggesting specific applications based on their stability and decomposition patterns.

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives like ethyl α-cyano-α-(2,4-dinitrophenyl) phenylacetate have been determined, providing insights into their steric and electronic effects, which are crucial for understanding their applications in various fields (Jia Zhi, 1996).

Optical Properties

Ethyl cyanoacetate derivatives demonstrate unique optical properties. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, which varies depending on the solvent used. This property is vital for potential applications in materials science and optical technologies (Chunikhin & Ershov, 2021).

Antibacterial Activity

Some ethyl cyanoacetate derivatives have been explored for their antibacterial properties. For instance, the reaction of cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester with 4-fluorophenylmagnesium bromide produced a cyanoester, which, upon further processing, exhibited high antibacterial activity. This suggests potential applications in pharmaceutical and medical research (Arutyunyan et al., 2013).

properties

IUPAC Name

ethyl 2-cyano-2-[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4-ylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-5-27-19(23)16(11-20)14-8-12(2)21(13(3)9-14)17-7-6-15(26-4)10-18(17)22(24)25/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOSEVLXLAPQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(N(C(=C1)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate

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